N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide
Description
N-[3-(1H-Tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide is a synthetic compound featuring a naphthalene sulfonamide core linked to a phenyl ring substituted with a tetrazole group. The sulfonamide moiety at position 2 of the naphthalene ring distinguishes it from positional isomers (e.g., naphthalene-1-sulfonamides), which may exhibit distinct electronic and steric properties . Tetrazoles, known as bioisosteres for carboxylic acids, enhance metabolic stability and bioavailability in drug-like molecules .
Properties
Molecular Formula |
C17H13N5O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H13N5O2S/c23-25(24,17-9-8-13-4-1-2-5-14(13)10-17)19-15-6-3-7-16(11-15)22-12-18-20-21-22/h1-12,19H |
InChI Key |
LIPKLDOMPRPSHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Formation of Naphthalene-2-sulfonamide: The naphthalene-2-sulfonamide moiety is synthesized separately, often starting from naphthalene through sulfonation and subsequent amination.
Coupling Reaction: The final step involves coupling the tetrazole-phenyl intermediate with the naphthalene-2-sulfonamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and sensors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Positional Isomers: Naphthalene Sulfonamides
- 5-(Dimethylamino)naphthalene-1-sulfonamide (): This compound substitutes the sulfonamide group at position 1 of the naphthalene ring, unlike the target compound’s position 2.
Heterocyclic Analogues: Tetrazole vs. Triazole/Thiazole Derivatives
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ():
This triazole-containing derivative employs a 1,2,3-triazole linker instead of tetrazole. Triazoles generally exhibit lower acidity (pKa ~9–10) compared to tetrazoles (pKa ~4–5), which may influence hydrogen-bonding interactions in biological systems. The acetamide group in these compounds also introduces distinct conformational flexibility compared to the rigid sulfonamide linkage .N-(1,3-Thiazol-2-yl)naphthalene-1-carboxamide (): This carboxamide-thiazole derivative has a logP of 3.24 and molecular weight of 254.31, comparable to the target compound’s predicted values. However, the thiazole ring’s sulfur atom may confer different electronic properties and metabolic stability compared to tetrazole .
Q & A
Advanced Research Question
- Strict Anhydrous Conditions : Use freshly distilled THF and molecular sieves to prevent hydrolysis of sulfonyl chloride .
- Catalyst Purity : Ensure copper(I) iodide in CuAAC is free from Cu(II) contaminants (test via iodometric titration) .
- Data Reporting : Include full spectroscopic assignments (e.g., ¹³C NMR DEPT-135) and HRMS error margins (<5 ppm) to enable cross-validation .
How can the stability of this compound under physiological conditions be assessed?
Advanced Research Question
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24h, monitor via HPLC-MS for sulfonic acid or tetrazole ring-opening products .
- Photostability : Expose to UV light (320–400 nm) and track degradation using UV-Vis spectroscopy (loss of naphthalene absorbance at ~275 nm) .
- Metabolic Stability : Use liver microsome assays to quantify CYP450-mediated oxidation of the tetrazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
